

A Comparative Toxicological Assessment of Allura Red AC and Amaranth (Red 2)

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Compound of Interest

Compound Name: Red 2

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A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of two widely used synthetic red azo dyes, Allura Red AC (FD&C Red No. 40) and Amaranth (FD&C Red No. 2). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and safety assessment. This document summarizes key toxicological data, details relevant experimental methodologies, and visualizes pertinent biological pathways and workflows to facilitate an objective comparison.

Executive Summary

Allura Red AC and Amaranth are both sulfonated monoazo dyes that have been used extensively in food, pharmaceuticals, and cosmetics. However, their regulatory status and toxicological concerns differ significantly. Amaranth (**Red 2**) was banned by the U.S. Food and Drug Administration (FDA) in 1976 due to concerns over its potential carcinogenicity. Allura Red AC was introduced as its replacement and is currently one of the most widely used red food dyes. This guide delves into the toxicological data for both compounds across several key endpoints.

Quantitative Toxicological Data

The following tables summarize the available quantitative data for Allura Red AC and Amaranth, providing a direct comparison of their acute toxicity, acceptable daily intake, and no-observed-adverse-effect levels.

Table 1: Acute Toxicity and Acceptable Daily Intake

Parameter	Allura Red AC (FD&C Red No. 40)	Amaranth (FD&C Red No. 2)
LD50 (Oral, Rat)	> 10,000 mg/kg bw	~ 6,000 mg/kg bw
Acceptable Daily Intake (ADI)	0-7 mg/kg bw (JECFA/EFSA)	0-0.5 mg/kg bw (JECFA, 1984)
No-Observed-Adverse-Effect Level (NOAEL)	695 mg/kg bw/day (Rat, chronic)	50 mg/kg bw/day (Rat, chronic)

Table 2: Summary of Genotoxicity and Carcinogenicity Findings

Assay/Endpoint	Allura Red AC (FD&C Red No. 40)	Amaranth (FD&C Red No. 2)
Genotoxicity	Largely considered non-genotoxic in vivo. Some earlier in vitro studies showed positive results, but more recent comprehensive studies following OECD guidelines have been negative.	Evidence is conflicting. Some studies have shown genotoxic potential, while others have not.
Carcinogenicity	Not classified as a carcinogen by major regulatory bodies. Long-term animal studies have not demonstrated a consistent carcinogenic effect.	Suspected carcinogen. Banned by the US FDA in 1976 based on a study suggesting an increase in malignant tumors in female rats.

Toxicological Endpoints: A Detailed Comparison

Genotoxicity

Allura Red AC: While some early in vitro studies suggested potential genotoxicity, a number of more recent and comprehensive in vivo studies, conducted according to OECD guidelines, have shown a clear absence of genotoxic activity.[\[1\]](#)[\[2\]](#) These include negative results in the

bone marrow micronucleus assay and the Comet assay in various tissues.[1][2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is no genotoxicity concern for Allura Red AC.[1]

Amaranth (Red 2): The genotoxicity of Amaranth is a subject of ongoing debate with conflicting results in the scientific literature. Some studies have indicated a potential for DNA damage, while others have reported no genotoxic effects in various test systems, including the Ames test and in vivo micronucleus assays.

Carcinogenicity

Allura Red AC: Allura Red AC is not classified as a carcinogen by major international regulatory agencies.[3] Long-term carcinogenicity studies in animals have not provided conclusive evidence of a carcinogenic effect at relevant exposure levels. However, some recent research has called for further investigation into its long-term effects on colon health due to its metabolism by gut microbiota and potential interactions with inflammatory pathways.[3]

Amaranth (Red 2): The use of Amaranth in food and cosmetics was banned in the United States in 1976 due to concerns about its carcinogenicity.[4][5] This decision was based on a study that showed a statistically significant increase in the incidence of malignant tumors in female rats fed high doses of the dye.[5]

Reproductive and Developmental Toxicity

Allura Red AC: Studies on the reproductive and developmental toxicity of Allura Red AC have not shown clear adverse effects at doses below the established NOAEL.[6]

Amaranth (Red 2): Some studies have raised concerns about the potential for Amaranth to cause reproductive and developmental toxicity.[7]

Allergenicity

Allura Red AC: Allura Red AC has been linked to allergic reactions in sensitive individuals, with symptoms including hives and facial swelling.[8][9] It is a known trigger for hypersensitivity reactions.[9]

Amaranth (**Red 2**): Similar to other azo dyes, Amaranth has the potential to cause allergic reactions in susceptible individuals.

Metabolism and Signaling Pathways

Azo dyes such as Allura Red AC and Amaranth are metabolized by azoreductase enzymes produced by bacteria in the gut microbiome. This process cleaves the azo bond ($-N=N-$), breaking the dye down into smaller aromatic amines. These metabolites can then be absorbed and further metabolized by the liver. The nature of these metabolites is a key factor in the toxicological profile of the parent dye. For Allura Red AC, the primary metabolites are cresidine-4-sulfonic acid and 1-amino-2-naphthol-6-sulfonic acid.



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Caption: General metabolic pathway of azo dyes in the gastrointestinal tract.

Experimental Protocols

The assessment of the toxicological properties of Allura Red AC and Amaranth relies on a battery of standardized tests. Below are detailed methodologies for key genotoxicity assays frequently cited in the evaluation of these food dyes.

General Experimental Workflow for In Vivo Genotoxicity Assessment



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Caption: A generalized workflow for in vivo genotoxicity testing.

In Vivo Alkaline Comet Assay (OECD Guideline 489)

The in vivo alkaline Comet assay is used to detect DNA strand breaks in cells from various tissues of animals, usually rodents, that have been exposed to a test substance.

Methodology:

- **Animal Dosing:** A minimum of five animals per sex per group are treated with the test substance, a positive control, and a negative control. The substance is typically administered by oral gavage or intraperitoneal injection.
- **Tissue Collection and Cell Isolation:** At appropriate time points after dosing, animals are euthanized, and target tissues (e.g., liver, stomach, colon) are collected. Single-cell suspensions are prepared from these tissues.
- **Slide Preparation:** The isolated cells are embedded in a thin layer of low-melting-point agarose on a microscope slide.
- **Lysis:** The slides are immersed in a high-salt lysis solution to remove cell membranes, cytoplasm, and nucleoplasm, leaving behind the DNA as "nucleoids."
- **Alkaline Unwinding:** The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose alkali-labile sites as single-strand breaks.
- **Electrophoresis:** The slides are subjected to electrophoresis, during which damaged DNA (fragments) migrates away from the nucleoid, forming a "comet tail."
- **Neutralization and Staining:** The slides are neutralized and stained with a fluorescent DNA-binding dye.
- **Scoring:** The slides are examined under a fluorescence microscope, and the extent of DNA migration (tail length, tail intensity) is quantified using image analysis software. An increase in DNA migration in the treated group compared to the negative control indicates a positive genotoxic effect.

Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in erythrocytes.

Methodology:

- **Animal Dosing:** At least five animals per sex per group are dosed with the test substance, a positive control, and a negative control.
- **Sample Collection:** Bone marrow or peripheral blood is collected at appropriate intervals after treatment.
- **Slide Preparation:** Smears of bone marrow or peripheral blood are made on microscope slides.
- **Staining:** The slides are stained with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells) and the visualization of micronuclei.
- **Scoring:** A statistically significant increase in the frequency of micronucleated PCEs in the treated animals compared to the controls indicates a positive result. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

Transgenic Rodent (TGR) Somatic and Germ Cell Gene Mutation Assays (OECD Guideline 488)

These assays detect gene mutations in somatic and/or germ cells of transgenic rodents.

Methodology:

- **Animal Model:** Transgenic mice or rats carrying multiple copies of a reporter gene (e.g., lacZ, lacI, or gpt) are used.
- **Dosing:** Animals are treated with the test substance for a defined period (e.g., 28 consecutive days).
- **Sample Collection:** After a manifestation period for mutations to be fixed, animals are euthanized, and genomic DNA is isolated from the tissues of interest.
- **Transgene Rescue and Analysis:** The reporter transgene is "rescued" from the genomic DNA, typically by in vitro packaging into bacteriophage particles. These phages are then used to infect *E. coli*.

- **Mutation Scoring:** Mutations in the reporter gene are detected using a selective system where only bacteria infected with a phage carrying a mutated transgene can grow, or by a color-based screening method. The mutant frequency is calculated as the ratio of mutant transgenes to the total number of transgenes analyzed. A significant increase in the mutant frequency in the treated group compared to the control group indicates a mutagenic effect.

Conclusion

The available toxicological data indicate that Allura Red AC has a more favorable safety profile than Amaranth (**Red 2**). The ban on Amaranth in the United States was a precautionary measure based on evidence suggesting potential carcinogenicity. In contrast, extensive testing of Allura Red AC has generally not indicated significant concerns regarding genotoxicity or carcinogenicity at current acceptable daily intake levels. However, ongoing research into the long-term effects of Allura Red AC, particularly concerning its interaction with the gut microbiome and potential for inducing inflammatory responses, highlights the importance of continued safety evaluation of all food additives. For researchers and professionals in drug development, the case of these two red dyes underscores the critical role of comprehensive and modern toxicological testing in ensuring product safety.

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